molecular formula C16H12BrFOS B15245800 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15245800
M. Wt: 351.2 g/mol
InChI Key: RRQKGJJXIPDXMV-UHFFFAOYSA-N
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Description

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a bromo-fluoro substituted phenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in halogen bonding, while the ketone and thiobenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a ketone functional group, which allows for diverse chemical reactivity and potential applications. The combination of bromo and fluoro substituents also provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C16H12BrFOS

Molecular Weight

351.2 g/mol

IUPAC Name

2-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

RRQKGJJXIPDXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C=S

Origin of Product

United States

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